molecular formula C32H38OSi2 B12701901 Bis-diphenylethyl disiloxane CAS No. 820207-10-1

Bis-diphenylethyl disiloxane

Cat. No.: B12701901
CAS No.: 820207-10-1
M. Wt: 494.8 g/mol
InChI Key: XWCWTBUSKMRLEI-UHFFFAOYSA-N
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Description

Bis-diphenylethyl disiloxane is an organosilicon compound with the molecular formula C32H38OSi2. It is characterized by the presence of two phenylethyl groups attached to a disiloxane backbone. This compound is part of the broader class of siloxanes, which are known for their unique chemical and physical properties, making them valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-diphenylethyl disiloxane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The process involves the reaction of diphenylethylene with a disiloxane precursor under controlled conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar hydrosilylation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis-diphenylethyl disiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized siloxanes, which can be further utilized in the synthesis of advanced materials and compounds .

Scientific Research Applications

Bis-diphenylethyl disiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis-diphenylethyl disiloxane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in hydrosilylation reactions, where the silicon-hydrogen bond is activated by a catalyst and added across a carbon-carbon multiple bond. This process is facilitated by the transition metal catalyst, which coordinates with the silicon atom and the unsaturated carbon bond, enabling the addition reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-diphenylethyl disiloxane stands out due to its specific phenylethyl groups, which impart unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise functionalization and stability .

Properties

CAS No.

820207-10-1

Molecular Formula

C32H38OSi2

Molecular Weight

494.8 g/mol

IUPAC Name

2,2-diphenylethyl-[2,2-diphenylethyl(dimethyl)silyl]oxy-dimethylsilane

InChI

InChI=1S/C32H38OSi2/c1-34(2,25-31(27-17-9-5-10-18-27)28-19-11-6-12-20-28)33-35(3,4)26-32(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24,31-32H,25-26H2,1-4H3

InChI Key

XWCWTBUSKMRLEI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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